molecular formula C16H18N4O3 B1405326 Ethyl 1-(4-(2-oxopiperidin-1-yl)pyridin-2-yl)-1H-pyrazole-4-carboxylate CAS No. 1449117-46-7

Ethyl 1-(4-(2-oxopiperidin-1-yl)pyridin-2-yl)-1H-pyrazole-4-carboxylate

Cat. No. B1405326
CAS RN: 1449117-46-7
M. Wt: 314.34 g/mol
InChI Key: LJRIHSPOPONJJR-UHFFFAOYSA-N
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Description

Ethyl 1-(4-(2-oxopiperidin-1-yl)pyridin-2-yl)-1H-pyrazole-4-carboxylate, also known as Ethyl 1-PPPC, is an organic compound belonging to the class of pyrazole carboxylates. It is a derivative of pyrazole, a five-membered heterocyclic ring compound, and has a molecular formula of C11H16N2O3. Ethyl 1-PPPC is a white crystalline solid that is soluble in water, alcohols, and most organic solvents.

Scientific Research Applications

Heterocyclic Chemistry and Complex Compounds

Research has extensively explored the chemistry and properties of related heterocyclic compounds, such as 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine, which share structural similarities with the target compound. These studies have highlighted the preparation, properties, and potential of these compounds in forming complex compounds with various metals, exhibiting significant spectroscopic, structural, magnetic, and biological activities. This area of research suggests potential interest in exploring unknown analogues, including Ethyl 1-(4-(2-oxopiperidin-1-yl)pyridin-2-yl)-1H-pyrazole-4-carboxylate, for their unique properties and applications in materials science and biomedicine (Boča, Jameson, & Linert, 2011).

Synthetic and Biological Applications

Another research focus is the synthesis and biological applications of pyrazole carboxylic acid derivatives, which are significant due to their wide range of biological activities. These activities include antimicrobial, anticancer, anti-inflammatory, and antiviral effects, among others. Given the structural resemblance, Ethyl 1-(4-(2-oxopiperidin-1-yl)pyridin-2-yl)-1H-pyrazole-4-carboxylate could potentially be explored for similar biological applications, leveraging its unique chemical structure to develop new therapeutic agents or biological tools (Cetin, 2020).

Catalytic and Synthetic Flexibility

Research into the synthesis of heterocyclic compounds utilizing hybrid catalysts, including organocatalysts and nanocatalysts, has shown significant advancements in the development of complex molecules with medicinal and pharmaceutical applications. The pyranopyrimidine core, to which Ethyl 1-(4-(2-oxopiperidin-1-yl)pyridin-2-yl)-1H-pyrazole-4-carboxylate could be structurally related, is highlighted for its bioavailability and broad synthetic applications. This suggests potential exploration of Ethyl 1-(4-(2-oxopiperidin-1-yl)pyridin-2-yl)-1H-pyrazole-4-carboxylate in the development of new medicinal compounds using innovative synthetic methodologies (Parmar, Vala, & Patel, 2023).

properties

IUPAC Name

ethyl 1-[4-(2-oxopiperidin-1-yl)pyridin-2-yl]pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3/c1-2-23-16(22)12-10-18-20(11-12)14-9-13(6-7-17-14)19-8-4-3-5-15(19)21/h6-7,9-11H,2-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJRIHSPOPONJJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=C1)C2=NC=CC(=C2)N3CCCCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001128495
Record name 1H-Pyrazole-4-carboxylic acid, 1-[4-(2-oxo-1-piperidinyl)-2-pyridinyl]-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001128495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(4-(2-oxopiperidin-1-yl)pyridin-2-yl)-1H-pyrazole-4-carboxylate

CAS RN

1449117-46-7
Record name 1H-Pyrazole-4-carboxylic acid, 1-[4-(2-oxo-1-piperidinyl)-2-pyridinyl]-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1449117-46-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-4-carboxylic acid, 1-[4-(2-oxo-1-piperidinyl)-2-pyridinyl]-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001128495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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